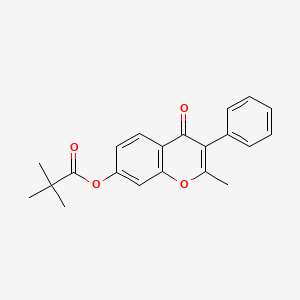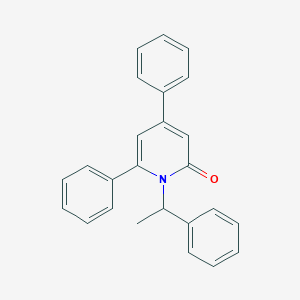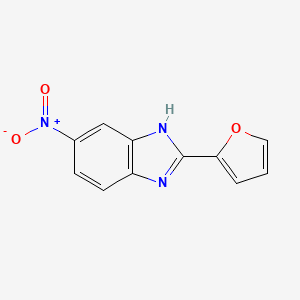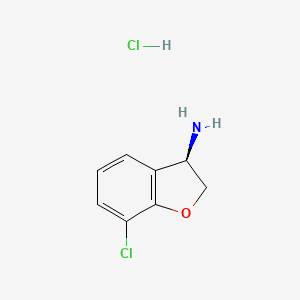![molecular formula C11H11N3O2 B2745746 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 889940-03-8](/img/structure/B2745746.png)
1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.228. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptidomimetics and Biologically Active Compounds Synthesis
1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid is significant for synthesizing peptidomimetics and biologically active compounds using triazole scaffolds. The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to this compound, involves overcoming the Dimroth rearrangement through a ruthenium-catalyzed cycloaddition protocol. This process leads to the creation of compounds like HSP90 inhibitors with significant biological activity (Ferrini et al., 2015).
Improved Synthesis Methods
Innovative synthesis methods have been developed for substituted 1-benzyl-1H-1,2,3-triazoles, which are structurally similar to this compound. These methods provide improved yields and extend the scope of reactions like the Dimroth Reaction, leading to various triazole derivatives under mild conditions (Cottrell et al., 1991).
Supramolecular and Coordination Chemistry
The 1,2,3-triazoles, including derivatives like this compound, are highly valuable in supramolecular and coordination chemistry. Their nitrogen-rich structure allows for complexation of anions and diverse coordination modes, leading to applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Antimicrobial Potential
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a compound structurally related to this compound, has shown significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its structure-property relationship studies indicate the importance of functional groups in enhancing antimicrobial activity (Maji & Haldar, 2017).
Photophysical Properties and Application Prospects
Substituted 1,2,3-triazoles, closely related to this compound, exhibit bright blue fluorescence with excellent quantum yields and large Stokes shifts. These properties make them suitable for applications as sensors in monitoring and controlling pH, with potential use in biological research due to their reversible behavior and low toxicity (Safronov et al., 2020).
Synthesis of New Derivatives and Physicochemical Properties
Research has been conducted on synthesizing new derivatives of 1,2,4-triazoles, including 5-phenethyl-1H-1,2,4-triazoles, which share a similar structural core with this compound. These derivatives have been characterized for their structure and physical-chemical properties, contributing to the growing field of triazole chemistry (Tatyana et al., 2019).
作用機序
Target of Action
It is known that 1,2,3-triazole derivatives can interact with various proteins and receptors in the body .
Mode of Action
The 1,2,3-triazole ring, a key structural component of 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid, is known to interact with amino acids present in the active site of certain receptors . These interactions can involve various forces such as electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction .
Biochemical Pathways
1,2,3-triazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Certain 1,2,3-triazole derivatives have been found to display growth inhibition on certain cancer cell lines , suggesting potential cytotoxic effects.
生化学分析
Biochemical Properties
Triazole derivatives have been shown to interact with β-tubulin via H-bonding with numerous amino acids .
Cellular Effects
Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Molecular Mechanism
It has been suggested that the carbonyl oxygen of some triazole analogs interacts with the Zn ion via a metallic bond .
特性
IUPAC Name |
1-(2-phenylethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)10-8-14(13-12-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCHTAKSQAIGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889940-03-8 |
Source


|
| Record name | 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2745668.png)

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2745672.png)
![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2745674.png)
![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)




![4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2745683.png)
![3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745684.png)

![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)
